molecular formula C10H10O B14148901 2-Methyl-3-phenyl-1-propen-1-one CAS No. 42955-14-6

2-Methyl-3-phenyl-1-propen-1-one

Cat. No.: B14148901
CAS No.: 42955-14-6
M. Wt: 146.19 g/mol
InChI Key: XLINTHZLBFGDAD-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1-propen-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-phenyl-1-propen-1-one can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylprop-2-en-1-ol. This process uses a palladium catalyst under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-1-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenyl-1-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-1-propen-1-one involves its interaction with various molecular targets. It can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-1-propene: Similar in structure but lacks the carbonyl group.

    2-Methyl-3-phenyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.

    1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with two phenyl rings.

Uniqueness

2-Methyl-3-phenyl-1-propen-1-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

42955-14-6

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3

InChI Key

XLINTHZLBFGDAD-UHFFFAOYSA-N

Canonical SMILES

CC(=C=O)CC1=CC=CC=C1

Origin of Product

United States

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